molecular formula C7H6FN3 B1378425 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1352398-22-1

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1378425
M. Wt: 151.14 g/mol
InChI Key: WKALDBSJQWTLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as aromatic anilides . It is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .


Synthesis Analysis

The synthesis of “3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” has been analyzed in several studies . Docking studies have been performed to study the orientations and preferred active conformations of these inhibitors .


Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” have been studied, particularly in the context of its potent activities against FGFR1, 2, and 3 .

Safety And Hazards

The safety and hazards associated with “3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” are not explicitly mentioned in the retrieved papers . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of “3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALDBSJQWTLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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